molecular formula C9H5F3O2 B15248043 5,6,7-Trifluorochroman-4-one

5,6,7-Trifluorochroman-4-one

Cat. No.: B15248043
M. Wt: 202.13 g/mol
InChI Key: JKACMRJKFUYKQD-UHFFFAOYSA-N
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Description

5,6,7-Trifluorochroman-4-one is a fluorinated derivative of chroman-4-one, a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety. The substitution of three fluorine atoms at positions 5, 6, and 7 introduces significant electron-withdrawing effects, altering the compound’s electronic, steric, and physicochemical properties. Fluorination at adjacent positions likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H5F3O2

Molecular Weight

202.13 g/mol

IUPAC Name

5,6,7-trifluoro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H5F3O2/c10-4-3-6-7(9(12)8(4)11)5(13)1-2-14-6/h3H,1-2H2

InChI Key

JKACMRJKFUYKQD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C(=C2C1=O)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trifluorochroman-4-one typically involves the introduction of fluorine atoms into the chroman-4-one structure. One common method is the fluorination of chroman-4-one derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of 5,6,7-Trifluorochroman-4-one may involve more efficient and cost-effective methods. These could include catalytic fluorination processes or continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trifluorochroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5,6,7-Trifluorochroman-4-ol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorinated quinones, while reduction can produce trifluorinated alcohols.

Scientific Research Applications

5,6,7-Trifluorochroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making 5,6,7-Trifluorochroman-4-one a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,6,7-Trifluorochroman-4-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with target proteins. Additionally, the compound’s fluorinated structure can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 5,6,7-Trifluorochroman-4-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
5,6,7-Trifluorochroman-4-one F at 5, 6, 7 C₉H₅F₃O₂ 208.13* High electron-withdrawing effect; potential for enhanced metabolic stability.
7-(Trifluoromethyl)chroman-4-one -CF₃ at 7 C₁₀H₇F₃O₂ 234.15 Increased lipophilicity due to -CF₃; moderate steric bulk.
7-Bromo-6-fluorochroman-4-one Br at 7, F at 6 C₉H₆BrFO₂ 261.05 Heavy atom (Br) introduces polarizability; potential halogen-bonding effects.
6-Fluoro-8-(trifluoromethyl)chroman-4-one F at 6, -CF₃ at 8 C₁₀H₆F₄O₂ 234.15 Proximity of -CF₃ to oxygen may distort electronic environment.
5,6,7,8-Tetrahydroxy-3',4'-dimethoxyflavone OH at 5,6,7,8; OMe at 3',4' C₁₇H₁₄O₈ 346.29 High polarity due to hydroxyls; hydrogen-bonding capacity.

*Calculated based on formula.

Key Observations:

Substitution Patterns: The trifluoro substitution in 5,6,7-Trifluorochroman-4-one creates a densely fluorinated region, likely increasing electronegativity and altering aromatic ring reactivity compared to mono- or di-substituted analogs . In contrast, 7-(Trifluoromethyl)chroman-4-one features a single -CF₃ group, which enhances lipophilicity but occupies less steric space than three adjacent fluorines.

This effect is amplified in 5,6,7-Trifluorochroman-4-one compared to analogs with fewer fluorines . Bromine in 7-Bromo-6-fluorochroman-4-one introduces polarizability, which may favor halogen bonding in biological systems.

Physicochemical Properties :

  • The hydroxyl-rich 5,6,7,8-Tetrahydroxyflavone exhibits high water solubility, whereas fluorinated derivatives like 5,6,7-Trifluorochroman-4-one are expected to be more lipophilic, enhancing membrane permeability .

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